molecular formula C9H10N2O2 B15142575 2-Acetamidobenzamide-d3

2-Acetamidobenzamide-d3

Cat. No.: B15142575
M. Wt: 181.21 g/mol
InChI Key: WFKPHYKFAOXUTI-FIBGUPNXSA-N
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Description

2-Acetamidobenzamide-d3 is a deuterium-labeled compound, specifically a deuterated form of 2-acetamidobenzamide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, as a tracer for quantitation during drug development processes .

Preparation Methods

The synthesis of 2-Acetamidobenzamide-d3 involves the incorporation of deuterium into the 2-acetamidobenzamide molecule. One common method is the deuteration of 2-acetamidobenzamide using deuterated reagents under specific reaction conditions. The process typically involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes, ensuring high purity and yield of the deuterated compound.

Chemical Reactions Analysis

2-Acetamidobenzamide-d3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

2-Acetamidobenzamide-d3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamidobenzamide-d3 involves its incorporation into molecules as a deuterium-labeled analog. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their stability, solubility, and interaction with biological targets. The molecular targets and pathways involved depend on the specific application and the compound it is incorporated into .

Comparison with Similar Compounds

2-Acetamidobenzamide-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include other deuterium-labeled molecules such as deuterated benzamides and deuterated acetamides. These compounds share similar properties and applications but differ in their specific structures and the positions of deuterium incorporation .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

181.21 g/mol

IUPAC Name

2-[(2,2,2-trideuterioacetyl)amino]benzamide

InChI

InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)/i1D3

InChI Key

WFKPHYKFAOXUTI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=CC=C1C(=O)N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N

Origin of Product

United States

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